molecular formula C23H16Br2Cl2N6O2 B11525384 N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Cat. No.: B11525384
M. Wt: 639.1 g/mol
InChI Key: VSKZXDTZRHUWIW-IPBVOBEMSA-N
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Description

N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple functional groups, including bromine, chlorine, methoxy, and tetrazole, which contribute to its diverse reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Bromination: Introduction of bromine atoms into the aromatic ring.

    Methoxylation: Addition of a methoxy group to the aromatic ring.

    Hydrazide Formation: Reaction of the intermediate with hydrazine to form the hydrazide group.

    Condensation: Formation of the final compound through condensation reactions involving the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Condensation: Formation of larger molecules through the combination of smaller ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with fewer double bonds or aromatic rings.

Scientific Research Applications

N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazide derivatives and tetrazole-containing compounds. Examples include:

  • N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE
  • N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE

Uniqueness

The uniqueness of N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C23H16Br2Cl2N6O2

Molecular Weight

639.1 g/mol

IUPAC Name

N-[(E)-[3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C23H16Br2Cl2N6O2/c24-17-8-16(22(19(25)9-17)35-13-15-6-7-18(26)10-20(15)27)11-28-29-21(34)12-33-31-23(30-32-33)14-4-2-1-3-5-14/h1-11H,12-13H2,(H,29,34)/b28-11+

InChI Key

VSKZXDTZRHUWIW-IPBVOBEMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OCC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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